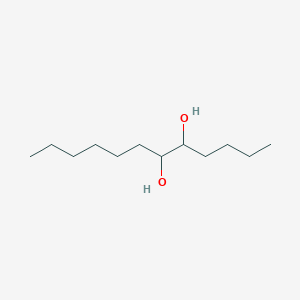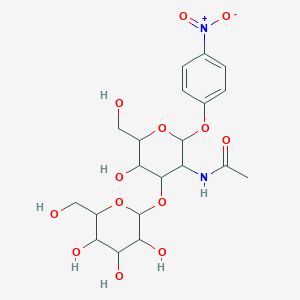![molecular formula C23H44NO6+ B12323623 [3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium](/img/structure/B12323623.png)
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium: is a complex organic compound with the molecular formula C23H44NO6 and a molecular weight of 430.599 g/mol . . It is characterized by its unique structure, which includes a carboxylic acid group and a long aliphatic chain esterified with L-carnitine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium typically involves the esterification of hexadecanedioic acid with L-carnitine . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors . These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form and other oxidation products.
Reduction: Reduction reactions can convert the ester group into .
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as (LiAlH4) or (NaBH4) are used.
Substitution: Nucleophiles like or can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids , alcohols , and various ester derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium: has a wide range of applications in scientific research:
Chemistry: It is used as a for the synthesis of more complex molecules.
Biology: The compound is studied for its role in and .
Medicine: Research is ongoing into its potential use in and as a for various diseases.
Industry: It is used in the production of biodegradable polymers and cosmetic formulations
Mechanism of Action
The mechanism of action of [3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium involves its interaction with cellular enzymes and receptors . The compound is known to target mitochondrial enzymes involved in fatty acid metabolism , thereby influencing energy production and cellular respiration . It also interacts with membrane receptors , affecting signal transduction pathways .
Comparison with Similar Compounds
[3-Carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium: can be compared with other similar compounds such as:
Hexadecanedioic Acid: Similar in structure but lacks the esterified L-carnitine group.
L-Carnitine: A related compound that plays a crucial role in but does not have the long aliphatic chain.
Octadecanedioic Acid Mono-L-carnitine Ester: Similar ester structure but with a longer aliphatic chain
These comparisons highlight the unique structural features and functional properties of This compound , making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H44NO6+ |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[3-carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/p+1 |
InChI Key |
UNHCPLSWMNPZTD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate](/img/structure/B12323541.png)
![13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323545.png)
![16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene](/img/structure/B12323554.png)

![[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12323567.png)


![2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)
![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)

![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12323611.png)


